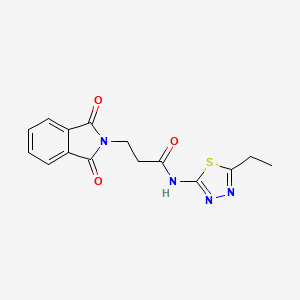
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as ETPTP, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a member of the class of compounds known as isoindolinones, which have been shown to have a wide range of biological activities. ETPTP is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of diabetes and obesity.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Compounds bearing the isoindoline-1,3-dione and thiadiazole moieties, such as those derived from 3-[(4-methoxyphenyl)amino]propanehydrazide, have been synthesized and shown to possess significant antioxidant and anticancer activities. These compounds exhibit higher antioxidant activity compared to well-known antioxidants like ascorbic acid and demonstrate cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Herbicidal Activity
Research into compounds with the thiadiazole ring has also highlighted their effectiveness as herbicides. The crystal structure and herbicidal activity of specific thiadiazole derivatives have been documented, showcasing their potential in agricultural applications to control unwanted vegetation (Liu et al., 2008).
Synthesis and Characterization of Anticancer Agents
The conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide, using dithiocarbamate as a spacer, has led to the synthesis of compounds with potential anticancer properties. These synthesized compounds have been characterized and suggest the utility of such molecular frameworks in developing anticancer therapies (Nadhum & Mohammed, 2020).
Antihypertensive Agents
Compounds incorporating the thiadiazole moiety have been synthesized and found to exhibit antihypertensive and diuretic activities. This suggests their potential utility in developing treatments for hypertension, indicating a broad spectrum of biological activities associated with thiadiazole derivatives (Ali et al., 2011).
Cytotoxic Evaluation and Anti-inflammatory Agents
Further studies have explored the synthesis of various acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, demonstrating significant cytotoxicity against cancer cell lines resistant to doxorubicin. This underlines the potential of thiadiazole derivatives in cancer chemotherapy and the modulation of proteins involved in stress responses and cell differentiation (Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-12-17-18-15(23-12)16-11(20)7-8-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6H,2,7-8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUQVOOXHGUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

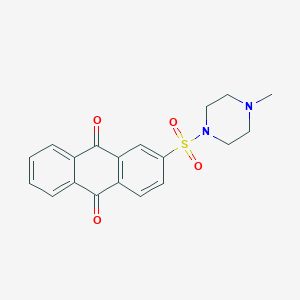

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)

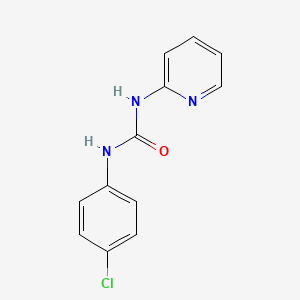
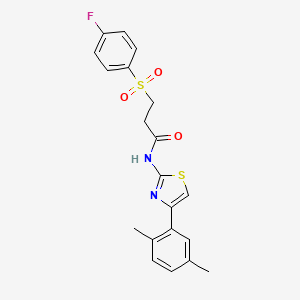

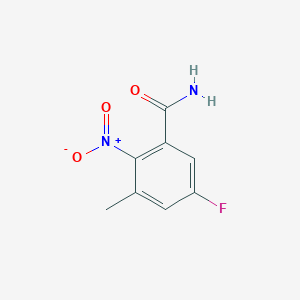

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)
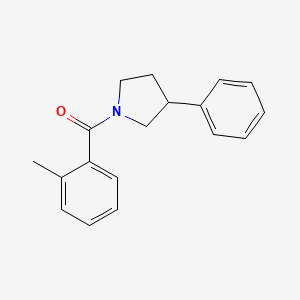
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)